Structural Differentiation: C10-C11 Double Bond vs. Epoxide in Pseudomonic Acid A
Pseudomonic acid C differs from the clinically used pseudomonic acid A (mupirocin) by the replacement of the C10-C11 epoxide oxygen with a double bond [1]. This structural modification, confirmed by X-ray crystallography of ethyl monate C, is the basis for all downstream differentiation in stability, synthetic utility, and biological activity [1].
| Evidence Dimension | Chemical Structure (Key Functional Group) |
|---|---|
| Target Compound Data | C10-C11 double bond |
| Comparator Or Baseline | Pseudomonic Acid A (Mupirocin): C10-C11 epoxide |
| Quantified Difference | Presence of a double bond vs. an epoxide ring |
| Conditions | Structural elucidation via X-ray crystallography and NMR [1] |
Why This Matters
This structural distinction alters the compound's chemical reactivity, stability profile, and enables synthetic transformations that are impossible with the epoxide-containing pseudomonic acid A.
- [1] Clayton, J. P., O'Hanlon, P. J., Rogers, N. H., & King, T. J. (1982). The chemistry of pseudomonic acid. Part 5. Structure and chemistry of pseudomonic acid C. X-Ray crystal structure of ethyl monate C. Journal of the Chemical Society, Perkin Transactions 1, 2827-2833. View Source
